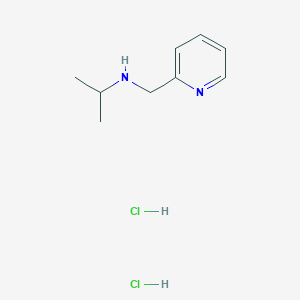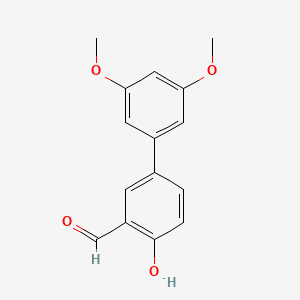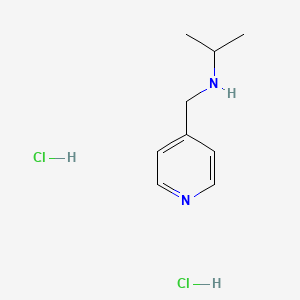
(Anthracen-9-ylmethyl)(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracen-9-ylmethyl)(propyl)amine, also known as 9-anthracenemethylaminopropane, is a highly versatile and potent compound that has a wide range of scientific applications. It is a type of heterocyclic amine, and its three-dimensional structure is composed of a nine-membered ring with a methyl group and an amine group attached. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Cyclometallation and Complex Formation
One of the prominent applications of anthracen derivatives is in cyclometallation reactions. (Anthracen-9-ylmethyl)(propyl)amine, through its interactions with palladium(II) compounds, enables the formation of novel cyclopalladated organic imines. These compounds are characterized by the activation of the C1-H bond of the anthracen-9-yl group, leading to endocyclic six-membered rings containing a metallated aromatic carbon atom. This process opens pathways to new types of materials with potential applications in catalysis and organic synthesis (Albert et al., 2000).
Sensing Applications
Another significant application is in the development of effective pH sensors. The derivative 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine has shown high chemosensor activity for hydrogen cations. Through spectral investigations, these derivatives have revealed their potential as analogs of “proton sponges,” indicating their high proton affinity and suitability for sensing applications (Tolpygin et al., 2012).
Fluorogenic Chemosensors
The synthesis of new 1-substituted N-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amines has led to the development of benzimidazol-2-amine derivatives with high chemosensing activity towards H+ cations. In neutral media, these derivatives also exhibit selectivity towards Zn2+ and Cd2+ cations. Such fluorogenic chemosensors derived from benzimidazole showcase the role of anthracene derivatives in detecting and quantifying specific ions, contributing to advancements in analytical chemistry and environmental monitoring (Tikhomirova et al., 2017).
Material Science and Nanostructure Formation
Anthracen-9-ylmethyl derivatives have been explored for their ability to form well-ordered micro/nanostructures in different solvents. The solvent polarity can modulate the self-assembly behavior of these compounds, leading to the formation of diverse supramolecular architectures such as nanofibers and nanoflowers. These findings have implications for the design and manipulation of low-molecular-weight organic building blocks for creating functional materials with specific morphologies and properties (Zhang et al., 2016).
Wirkmechanismus
Target of Action
(Anthracen-9-ylmethyl)(propyl)amine, also known as 9-APA, is a novel amine compound with potential applications in various fields of research and industry , suggesting that their targets could be related to light-emitting applications.
Mode of Action
These interactions result in the deep-blue emission of the emitter .
Biochemical Pathways
. This suggests that the compound may affect pathways related to these reactions.
Result of Action
. This suggests that the compound may have similar effects.
Action Environment
. This suggests that environmental factors such as atmospheric conditions could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
N-(anthracen-9-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h3-10,12,19H,2,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPWTBZAWCPZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)


amine hydrochloride](/img/structure/B6343971.png)


![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)


![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
amine hydrochloride](/img/structure/B6344021.png)
amine hydrochloride](/img/structure/B6344032.png)
amine hydrochloride](/img/structure/B6344051.png)